molecular formula C15H20BNO4 B13931507 4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-1,4-benzoxazin-2-one

4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-1,4-benzoxazin-2-one

Cat. No.: B13931507
M. Wt: 289.14 g/mol
InChI Key: DPZZFXVLQMZPOD-UHFFFAOYSA-N
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Description

4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-1,4-benzoxazin-2-one is a complex organic compound that belongs to the class of benzoxazines This compound is characterized by the presence of a benzoxazine ring fused with a boronic ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-1,4-benzoxazin-2-one typically involves a multi-step process. One common method is the Suzuki coupling reaction, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing cost-effective catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-1,4-benzoxazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The boronic ester group can participate in substitution reactions, particularly in cross-coupling reactions like the Suzuki coupling.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Palladium catalysts and bases like potassium carbonate are typical in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various arylated derivatives.

Scientific Research Applications

4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-1,4-benzoxazin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-1,4-benzoxazin-2-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The boronic ester group can also interact with biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-1,4-benzoxazin-2-one is unique due to its benzoxazine ring structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific synthetic applications and research contexts.

Properties

Molecular Formula

C15H20BNO4

Molecular Weight

289.14 g/mol

IUPAC Name

4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-1,4-benzoxazin-2-one

InChI

InChI=1S/C15H20BNO4/c1-14(2)15(3,4)21-16(20-14)10-6-7-12-11(8-10)17(5)9-13(18)19-12/h6-8H,9H2,1-5H3

InChI Key

DPZZFXVLQMZPOD-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OC(=O)CN3C

Origin of Product

United States

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